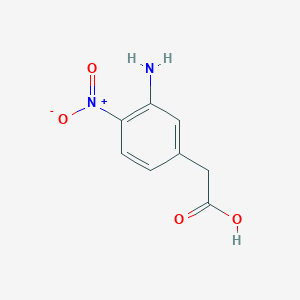

2-(3-アミノ-4-ニトロフェニル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Amino-4-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

Methods for site-selective chemistry on proteins are in high demand for the synthesis of chemically modified biopharmaceuticals, as well as for applications in chemical biology, biosensors, and more . Inadvertent N-terminal gluconoylation has been reported during the expression of proteins with an N-terminal His tag . This side-reaction has been developed into a general method for highly selective N-terminal acylation of proteins to introduce functional groups .Molecular Structure Analysis

The molecular weight of 2-(3-Amino-4-nitrophenyl)acetic acid is 196.16 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Strong electrophiles, such as acetic anhydride and 4-nitrophenyl acetates, favor a nucleophilic mechanism of imidazole catalysis involving intermediate formation of neutral N-acyl imidazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Amino-4-nitrophenyl)acetic acid are not available .科学的研究の応用

医薬品合成と医薬品化学

2-(3-アミノ-4-ニトロフェニル)酢酸: は、医薬品化学において汎用性の高い中間体です。潜在的な治療効果を持つさまざまな化合物を合成するために使用できます。 例えば、ニトロ基はアミンに還元することができ、その後、酵素阻害剤や受容体モジュレーターなどの幅広い薬理学的に活性な分子を作成するために使用できます .

生化学研究

生化学では、この化合物は複雑な分子の合成のための構成要素として役立ちます。ペプチドまたは他の生体分子に組み込むことで、タンパク質相互作用または酵素反応速度論を研究できます。 光を吸収する能力は、分光光度計アッセイで生化学反応を追跡するために役立ちます .

農薬化学

2-(3-アミノ-4-ニトロフェニル)酢酸: は、新しい農薬の開発に役立つ可能性があります。 その構造成分は、除草剤または植物成長調節剤を設計するために使用できます。安定性のために芳香族環、反応性のためにニトロ基を利用します .

環境研究

この化合物の誘導体は、環境研究においてマーカーまたはトレーサーとして使用できます。 ニトロ基は、硝酸塩汚染またはニトロ芳香族化合物の環境影響を研究する際に興味の対象となります .

有機合成

有機合成試薬として、2-(3-アミノ-4-ニトロフェニル)酢酸 は、他の化合物にアミノ基とニトロ基を導入するために使用できます。 染料、顔料、または他の芳香族化合物の合成の前駆体として機能できます .

材料科学

材料科学では、この化合物は材料の表面特性を修飾するために使用できます。 例えば、ポリマーにグラフト化して、特定の吸着特性を持つ材料を作成したり、他の化学基との結合を促進したりできます .

作用機序

Target of Action

It’s known that this compound belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . These compounds are often involved in a wide range of biological activities, including binding with high affinity to multiple receptors .

Mode of Action

Nitrobenzenes are known to interact with their targets, causing various changes in the biological system . The presence of the nitro group can influence the compound’s interaction with its targets, potentially leading to a variety of biological effects .

Biochemical Pathways

Nitrobenzenes, in general, can influence a variety of biological activities and pathways

Result of Action

Compounds with a nitrobenzene moiety are known to exhibit a broad spectrum of biological activities . The specific effects of this compound would depend on its interaction with its targets and the subsequent changes in cellular processes .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(3-Amino-4-nitrophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocycles, such as those catalyzing the formation of lactams and hydroxamic acids . These interactions are crucial for the synthesis of biologically active molecules, including enzyme inhibitors and anticancer agents . The compound’s nitro group can undergo reduction, leading to the formation of anilines, which further participate in various biochemical pathways.

Cellular Effects

2-(3-Amino-4-nitrophenyl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects are critical for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of 2-(3-Amino-4-nitrophenyl)acetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been reported to inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting cellular function . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Amino-4-nitrophenyl)acetic acid can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, further complicating the interpretation of experimental results. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 2-(3-Amino-4-nitrophenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile. Animal studies have also highlighted the importance of dose-dependent effects on metabolic pathways and gene expression .

Metabolic Pathways

2-(3-Amino-4-nitrophenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in amino acid metabolism and the synthesis of heterocycles . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . For example, it can inhibit the activity of enzymes involved in the synthesis of lactams and hydroxamic acids, thereby affecting the production of these biologically active molecules . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of 2-(3-Amino-4-nitrophenyl)acetic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported into cells via amino acid transporters, which facilitate its uptake and distribution . Additionally, the compound’s interactions with binding proteins can affect its stability and bioavailability, further influencing its biological effects .

Subcellular Localization

The subcellular localization of 2-(3-Amino-4-nitrophenyl)acetic acid is important for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications and targeting signals . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(3-amino-4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHDQWLOHGHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)

![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)

![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)

![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)